



Table 1: Antibacterial Activity of Selected 2-Pyridone Derivatives (MIC)











- DMSO (for preparing stock solutions)
- Sterile 96-well microtiter plates
- Spectrophotometer or plate reader
- Incubator

#### Procedure:

- Stock Solution Preparation: Prepare stock solutions of the test compounds and standard drugs in DMSO (e.g., at 800 µg/mL).<sup>[8]</sup>
- Inoculum Preparation: Culture the microbial strains overnight. Dilute the cultures in the appropriate fresh broth to achieve a standardized inoculum density (e.g.,  $5 \times 10^5$  CFU/mL for bacteria).
- Serial Dilution:
  - Add 100 µL of sterile broth to each well of a 96-well plate.
  - Add 100 µL of the compound stock solution to the first well of a row and mix.
  - Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, and so on, down the plate. Discard 100 µL from the last well. This creates a range of concentrations.
- Inoculation: Add 100 µL of the standardized microbial inoculum to each well, bringing the final volume to 200 µL.
- Controls: Include a positive control (broth + inoculum, no compound) to ensure microbial growth and a negative control (broth only) for sterility. A DMSO control should also be run to ensure the solvent has no inhibitory effect at the concentrations used.<sup>[8]</sup>
- Incubation: Seal the plates and incubate at 37°C. Incubation time is typically 24 hours for bacteria and 48-72 hours for fungi.<sup>[8]</sup>







